molecular formula C11H23NO B13169162 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL

Cat. No.: B13169162
M. Wt: 185.31 g/mol
InChI Key: PWTASHDFJVYRBA-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is an organic compound with the molecular formula C11H23NO It is a cyclopentyl derivative with an aminomethyl group and a dimethylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and verifying the product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is unique due to its combination of a cyclopentyl ring, aminomethyl group, and dimethylpropan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(2,3)9(13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

PWTASHDFJVYRBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1(CCCC1)CN)O

Origin of Product

United States

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